molecular formula C96H122N18O16 B612432 187-1, N-WASP inhibitor CAS No. 380488-27-7

187-1, N-WASP inhibitor

Numéro de catalogue: B612432
Numéro CAS: 380488-27-7
Poids moléculaire: 1784.13
Clé InChI: PHTIQAVQWWOKNF-RNEDXEELSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide . It is an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP) . This small molecule/inhibitor is primarily used for Cell Structure applications . It controls the biological activity of N-WASP .


Synthesis Analysis

The synthesis of 187-1 involves the creation of a biotinylated derivative of 187-1 containing a benzoylphenylalanine . As a control, the enantiomer of 187-1 was synthesized and purified. It had no effect on N-WASP-containing polymerization reactions at concentrations >50 μM .


Molecular Structure Analysis

The empirical formula of the this compound is C96H122N18O16 . It has a molecular weight of 1784.11 .


Chemical Reactions Analysis

The this compound potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2) with an IC50 of 2 μM . It prevents the activation of the Arp2/3 complex by N-WASP by stabilizing the autoinhibited state of the protein .


Physical and Chemical Properties Analysis

The this compound is a lyophilized solid . It is white in color . It is soluble in DMSO at 1 mg/mL and in 5% acetic acid . The storage condition is OK to freeze and it is desiccated (hygroscopic) . The storage temperature is -20°C .

Applications De Recherche Scientifique

  • Role in Actin Polymerization and Cell Function : N-WASP (neuronal Wiskott-Aldrich syndrome protein) plays a crucial role in stimulating actin-related protein (Arp) 2/3-mediated actin polymerization, affecting cell surface protrusions, cell migration, and the intracytoplasmic propulsion of organelles and pathogens. The selective inhibition of N-WASP can thus significantly impact these cellular processes (Guerriero & Weisz, 2007).

  • Therapeutic Potential in Cancer : 187-1, as an N-WASP inhibitor, has been explored for its potential in cancer therapy. For instance, it's used to understand the role of CRM1-mediated export, which is increased in various cancers and includes the export of tumor-suppressive proteins and drug targets. Inhibiting N-WASP-dependent processes could therefore have therapeutic implications in cancer treatment (Turner et al., 2012).

  • Impact on Fc Gamma Receptor-Mediated Phagocytosis : N-WASP inhibitors like wiskostatin are known to impact phagocytosis, a crucial immune response, by affecting actin assembly and cell extension. This underlines the importance of N-WASP in immune cell functions and the potential implications of its inhibition (Park & Cox, 2009).

  • Use in Studying Cell Apoptosis Mechanisms : The role of N-WASP inhibitors in apoptosis, particularly in the context of cancer cell responses to various treatments, is an area of ongoing research. This includes exploring how the inhibition of specific pathways, like those involving N-WASP, might induce apoptotic cell death in certain cancer cells (Khélifa & Beck, 1999).

  • Potential in Preventing Metastasis : In the context of hepatocellular carcinoma, N-WASP inhibitor 187-1 has been shown to play a role in preventing bone metastasis. This underscores the potential of targeting specific cellular mechanisms to inhibit the spread of cancer to other organs (Zhang et al., 2022).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Orientations Futures

Future research could focus on the potent cooperativity of the activation of N-WASP by both cdc42 and PIP2, which explains the reduced potency of 187-1 to inhibit N-WASP in the presence of both activators . Further studies could also explore whether 187-1 directly binds to N-WASP .

Analyse Biochimique

Biochemical Properties

187-1, N-WASP inhibitor: plays a crucial role in biochemical reactions by inhibiting the activation of the Arp2/3 complex, which is essential for actin polymerization. The compound interacts with N-WASP by stabilizing its autoinhibited state, thereby preventing N-WASP from activating the Arp2/3 complex . This interaction is significant because it helps researchers understand the mechanisms of actin assembly and the role of N-WASP in this process.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting N-WASP, the compound disrupts actin cytoskeleton dynamics, which can affect cell shape, motility, and division . Additionally, the inhibitor influences cell signaling pathways, gene expression, and cellular metabolism by altering the actin cytoskeleton, which is involved in various cellular functions.

Molecular Mechanism

At the molecular level, This compound exerts its effects by binding to N-WASP and stabilizing its autoinhibited conformation . This binding prevents N-WASP from interacting with and activating the Arp2/3 complex, thereby inhibiting actin polymerization. The compound’s ability to stabilize the autoinhibited state of N-WASP is key to its function as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . Over time, the inhibitor’s effectiveness may decrease due to degradation, which can impact long-term studies on cellular function. Researchers must consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-WASP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, which can impact the overall health and function of the animal models. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound: is involved in metabolic pathways related to actin polymerization. The compound interacts with enzymes and cofactors that regulate the actin cytoskeleton . By inhibiting N-WASP, the inhibitor affects metabolic flux and metabolite levels associated with actin assembly and cellular dynamics.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the inhibitor’s use in research.

Subcellular Localization

The subcellular localization of This compound is primarily within the cytoplasm, where it interacts with N-WASP and the actin cytoskeleton . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the inhibitor reaches its intended site of action within the cell.

Propriétés

IUPAC Name

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTIQAVQWWOKNF-RNEDXEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H122N18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1784.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.